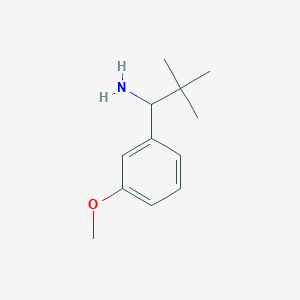
1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-amine
Übersicht
Beschreibung
1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-amine, also known as 3-MeO-2′-Oxo-PCE or Methoxetamine (MXE), is a dissociative drug that belongs to the arylcyclohexylamine class. It was first synthesized in the late 1990s as a potential replacement for ketamine, a widely used anesthetic with dissociative properties. MXE has gained popularity in recent years as a recreational drug due to its unique effects, but it also has potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Synthesis of Various Chemical Compounds : The chemical 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-amine is used in synthesizing various chemical compounds. For instance, in a study, it was transformed into 3-(4'-methoxyphenyl)-2,2,4,4-tetramethylpentan-1-ol and further to 3-(4'-methoxyphenyl)-2,2,4,4-tetramethylpentane (Collins & Jacobs, 1986). Another research describes its use in the synthesis of triarylamine-bearing poly(1,4-phenylenevinylene) (Kurata, Pu, & Nishide, 2007).
Kinetics and Mechanism Studies : This compound has been the subject of kinetics and mechanism studies. For example, its reactions with alicyclic amines were studied to understand the reaction kinetics and mechanisms (Castro, Leandro, Quesieh, & Santos, 2001).
Medicinal Chemistry and Pharmaceutical Applications
Inhibition of Melanin Production : A study has shown that a nitrogen analog of this compound can inhibit melanin biosynthesis, suggesting its potential use as a skin whitening agent (Choi et al., 2002).
Antagonist of Substance P Receptor : Another research found that a related compound, CP-96,345, acts as a potent antagonist of the substance P (NK1) receptor, which may be significant in studying the physiological properties of substance P and its role in diseases (Snider et al., 1991).
Material Science and Polymer Chemistry
Polymeric Material Synthesis : The compound has been utilized in the synthesis of polymeric materials. For instance, a study described the preparation of polyvinylene with a triarylamine pendant group using this compound (Kurata, Pu, & Nishide, 2007).
Modification of Hydrogels : In material science, it has been used to modify hydrogels for potential medical applications, as seen in the synthesis of amine-treated polymers for increased thermal stability and antimicrobial activities (Aly & El-Mohdy, 2015).
Other Applications
Synthesis of High-Spin Organic Polymers : Research has explored the use of this compound in the synthesis of high-spin organic polymers, which have potential applications in various scientific fields (Kurata, Pu, & Nishide, 2007).
Catalysis and Reaction Mechanism Studies : The compound's derivatives have been studied in catalysis and reaction mechanism research, providing insights into complex chemical processes (Castro, Leandro, Quesieh, & Santos, 2001).
Wirkmechanismus
Target of Action
The compound 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-amine is structurally similar to curcumin , a potent neurogenic and neuroprotective drug candidate initially developed for the treatment of neurodegenerative conditions . Therefore, it may share similar targets with curcumin, which include various proteins and enzymes involved in inflammation, cell cycle regulation, and apoptosis.
Mode of Action
For instance, curcumin is known to inhibit the activity of certain enzymes, modulate transcription factors, and interact with various cellular signaling pathways .
Biochemical Pathways
The compound may affect multiple biochemical pathways. For instance, curcumin, a structurally similar compound, impacts many pathways implicated in the pathogenesis of diabetic neuropathy . It’s also known to modulate cyclic nucleotide monophosphates (cNMP) pathways .
Pharmacokinetics
Curcumin, a structurally similar compound, has been reported to have low systemic bioavailability following oral dosing . This is due to its rapid metabolism and elimination from the body .
Result of Action
Curcumin, a structurally similar compound, has been reported to have anti-inflammatory, antioxidant, and neuroprotective effects . It can mitigate cell and tissue damage caused by various conditions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, the safety data sheet for a structurally similar compound, (S)-1-(3-methoxyphenyl)ethanol, suggests that it should be stored in a well-ventilated place and kept in a tightly closed container .
Biochemische Analyse
Biochemical Properties
1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with monoamine oxidase (MAO) enzymes, which are involved in the breakdown of neurotransmitters. The nature of these interactions includes enzyme inhibition, which can lead to increased levels of neurotransmitters in the brain .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the NF-κB signaling pathway, which plays a crucial role in inflammation and immune responses . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific receptors and enzymes, such as monoamine oxidase, leading to their inhibition. This inhibition results in increased levels of neurotransmitters, which can affect mood and behavior . Furthermore, it can modulate the activity of transcription factors, thereby influencing gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular behavior and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as improved cognitive function and mood enhancement. At high doses, it can lead to toxic or adverse effects, including neurotoxicity and behavioral changes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it is metabolized by cytochrome P450 enzymes, which play a crucial role in drug metabolism . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall efficacy and safety.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. This interaction can affect its localization and accumulation within specific tissues, influencing its pharmacological effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall efficacy .
Eigenschaften
IUPAC Name |
1-(3-methoxyphenyl)-2,2-dimethylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-12(2,3)11(13)9-6-5-7-10(8-9)14-4/h5-8,11H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAMELDWELSLFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CC(=CC=C1)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
654683-81-5 | |
| Record name | 1-(3-methoxyphenyl)-2,2-dimethylpropan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



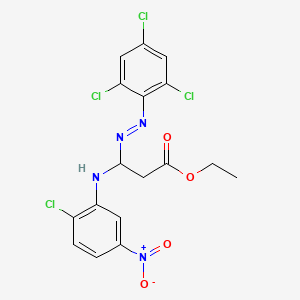
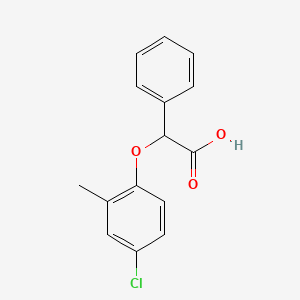
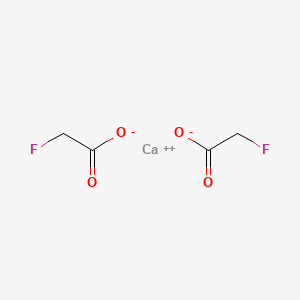


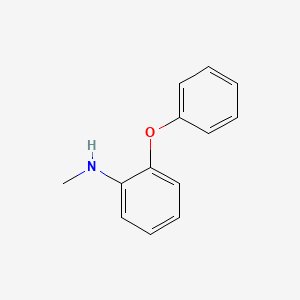
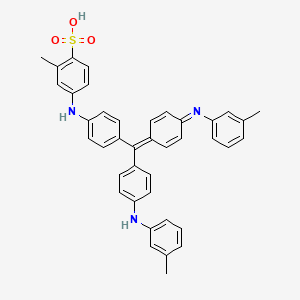
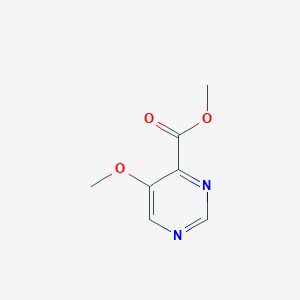


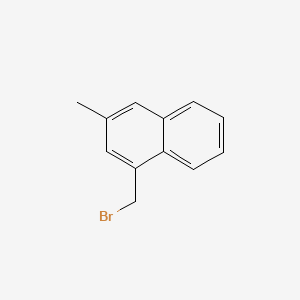
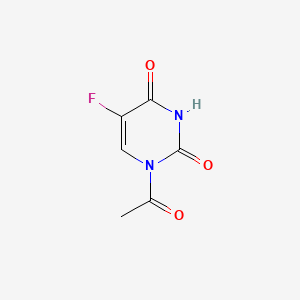
![1H-Pyrrolo[2,3-c]pyridine, 2-methyl-, monohydrochloride](/img/structure/B3371257.png)
![3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3371258.png)